![molecular formula C13H15F3N2O2 B4882473 N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 5378-86-9](/img/structure/B4882473.png)
N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide and related compounds involves multiple steps, including halogen-metal exchange, nucleophilic addition, and catalytic reactions to introduce specific functional groups like the trifluoromethyl group. For instance, the synthesis of similar compounds has been demonstrated through the treatment of (trifluoromethoxy)benzene with sec-butyllithium, followed by the addition of electrophilic reagents, showcasing the versatility of organofluorine chemistry in accessing ortho-substituted derivatives with high yields (Castagnetti & Schlosser, 2001).
Molecular Structure Analysis
The molecular structure of N-(sec-butyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide and related molecules can be explored through X-ray diffraction and NMR spectroscopy, offering insights into the arrangement of atoms and the stereochemistry of the molecule. Studies on similar compounds have provided detailed structural information, which is crucial for understanding the physical and chemical behavior of these molecules (Sanzenbacher et al., 1996).
properties
IUPAC Name |
N'-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-3-8(2)17-11(19)12(20)18-10-6-4-5-9(7-10)13(14,15)16/h4-8H,3H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRMWKYEQXTJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385809 |
Source
|
Record name | ST50974235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide | |
CAS RN |
5378-86-9 |
Source
|
Record name | ST50974235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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